N''-[5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-yl]guanidine
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Overview
Description
1-(5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-yl)guanidine is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a nitrophenyl group attached to the thiadiazole ring, which is further connected to a guanidine moiety
Preparation Methods
The synthesis of 1-(5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-yl)guanidine typically involves the reaction of 3-nitrobenzoyl chloride with thiosemicarbazide to form the intermediate 3-nitrophenylthiosemicarbazide. This intermediate is then cyclized to form the thiadiazole ring. The final step involves the reaction of the thiadiazole derivative with guanidine to yield the target compound. The reaction conditions usually involve the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization and guanidination steps .
Chemical Reactions Analysis
1-(5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-yl)guanidine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Condensation: The guanidine moiety can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Common reagents used in these reactions include hydrogen gas, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: Thiadiazole derivatives, including this compound, have shown antimicrobial, antifungal, and antiviral activities. They are being investigated for their potential use as therapeutic agents.
Medicine: The compound has potential applications in drug development due to its biological activities. It is being explored for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Industry: Thiadiazole derivatives are used in the development of agrochemicals, dyes, and other industrial products
Mechanism of Action
The mechanism of action of 1-(5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-yl)guanidine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and proteins, leading to inhibition or activation of specific biological processes. The guanidine moiety can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
1-(5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-yl)guanidine can be compared with other thiadiazole derivatives, such as:
1-(5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl)guanidine: Similar structure but with a different position of the nitro group on the phenyl ring.
1-(5-(3-Aminophenyl)-1,3,4-thiadiazol-2-yl)guanidine: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.
1-(5-(3-Methylphenyl)-1,3,4-thiadiazol-2-yl)guanidine: Contains a methyl group instead of a nitro group, affecting its reactivity and biological activity.
The uniqueness of 1-(5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-yl)guanidine lies in its specific substitution pattern, which influences its chemical reactivity and biological activities .
Properties
CAS No. |
88541-04-2 |
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Molecular Formula |
C9H8N6O2S |
Molecular Weight |
264.27 g/mol |
IUPAC Name |
2-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]guanidine |
InChI |
InChI=1S/C9H8N6O2S/c10-8(11)12-9-14-13-7(18-9)5-2-1-3-6(4-5)15(16)17/h1-4H,(H4,10,11,12,14) |
InChI Key |
QTOHDCNXPHVXSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(S2)N=C(N)N |
Origin of Product |
United States |
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